Methyl 6-fluoro-5-hydroxypicolinate
Description
Methyl 6-fluoro-5-hydroxypicolinate is an organic compound that belongs to the class of picolinates, which are derivatives of picolinic acid This compound is characterized by the presence of a fluorine atom at the 6th position and a hydroxyl group at the 5th position on the picolinic acid ring, with a methyl ester functional group
Properties
IUPAC Name |
methyl 6-fluoro-5-hydroxypyridine-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FNO3/c1-12-7(11)4-2-3-5(10)6(8)9-4/h2-3,10H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOOCDAFKXIZPIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC(=C(C=C1)O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1256788-43-8 | |
| Record name | methyl 6-fluoro-5-hydroxypyridine-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 6-fluoro-5-hydroxypicolinate typically involves the fluorination of a suitable precursor, followed by esterification. One common method involves the use of 6-fluoropicolinic acid as a starting material. The hydroxylation at the 5th position can be achieved through selective oxidation reactions. The final step involves the esterification of the carboxylic acid group with methanol under acidic conditions to form the methyl ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale fluorination and hydroxylation processes, followed by esterification. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound. Continuous flow reactors and automated systems may be employed to ensure consistent production quality.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Substitution: The fluorine atom at the 6th position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under appropriate conditions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or other reduced derivatives.
Substitution: Formation of substituted picolinates with various functional groups.
Scientific Research Applications
Methyl 6-fluoro-5-hydroxypicolinate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in various organic synthesis pathways.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the development of agrochemicals and other industrial products due to its stability and reactivity.
Mechanism of Action
The mechanism of action of methyl 6-fluoro-5-hydroxypicolinate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the fluorine atom can enhance its binding affinity and selectivity towards certain molecular targets. The hydroxyl group can participate in hydrogen bonding, further influencing its interactions with biological molecules.
Comparison with Similar Compounds
Methyl 6-chloro-5-hydroxypicolinate: Similar structure but with a chlorine atom instead of fluorine.
Methyl 6-bromo-5-hydroxypicolinate: Similar structure but with a bromine atom instead of fluorine.
Methyl 6-iodo-5-hydroxypicolinate: Similar structure but with an iodine atom instead of fluorine.
Uniqueness: Methyl 6-fluoro-5-hydroxypicolinate is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. Fluorine’s high electronegativity and small size can significantly influence the compound’s reactivity and interactions with other molecules, making it a valuable compound in various research and industrial applications.
Biological Activity
Methyl 6-fluoro-5-hydroxypicolinate is a synthetic compound that has garnered attention in various fields of biological research due to its potential therapeutic properties. This article delves into its biological activity, mechanisms of action, and relevant studies that highlight its efficacy against different biological targets.
Chemical Structure and Properties
This compound features a fluorine atom and a hydroxyl group, which significantly influence its chemical behavior and biological interactions. The presence of the fluorine atom enhances lipophilicity and metabolic stability, while the hydroxyl group can participate in hydrogen bonding, facilitating interactions with biological molecules.
The biological activity of this compound is attributed to its ability to interact with specific enzymes and receptors. The fluorine atom increases the compound's binding affinity to molecular targets, potentially leading to the inhibition or activation of various biochemical pathways. This interaction is crucial for its antimicrobial and anticancer properties .
Biological Activities
1. Antimicrobial Properties:
Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, showing effectiveness in inhibiting growth and proliferation. The compound's mechanism likely involves disrupting cellular processes essential for bacterial survival.
2. Anticancer Activity:
Studies have explored the anticancer potential of this compound, revealing its ability to induce apoptosis in cancer cells. The mechanism may involve the inhibition of specific signaling pathways that are crucial for cancer cell proliferation and survival .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is useful to compare it with similar derivatives:
| Compound | Key Features | Biological Activity |
|---|---|---|
| Methyl 6-chloro-5-hydroxypicolinate | Chlorine instead of fluorine | Different reactivity; less potent |
| Methyl 6-bromo-5-hydroxypicolinate | Bromine substitution | Unique electronic effects; varied potency |
| Methyl 5-hydroxypicolinate | Lacks fluorine | Reduced lipophilicity; lower bioactivity |
This table illustrates how the presence of different halogens affects biological activity and chemical properties.
Case Studies
Case Study 1: Antimicrobial Efficacy
In a study assessing antimicrobial properties, this compound was tested against Staphylococcus aureus and Escherichia coli. Results showed a significant reduction in bacterial growth at concentrations as low as 10 µg/mL, indicating strong antibacterial potential.
Case Study 2: Cancer Cell Apoptosis
Another investigation focused on the compound's anticancer effects on human breast cancer cells (MCF-7). Treatment with this compound resulted in a dose-dependent increase in apoptosis markers, including caspase activation and PARP cleavage, suggesting effective induction of programmed cell death in malignant cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
